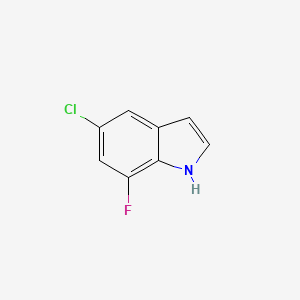

5-chloro-7-fluoro-1H-indole

Descripción

Significance of the Indole (B1671886) Core in Contemporary Chemical Research

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and holds immense importance in scientific research. nih.govcreative-proteomics.com It is a prevalent scaffold in numerous natural products and synthetic molecules, demonstrating significant biological activity. nih.govresearchgate.net This has made the indole ring a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing drugs that target a variety of receptors. ijpsr.com

In nature, the indole motif is found in essential molecules like the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.netdiva-portal.org It is also a key component of many alkaloids and plant-derived compounds, such as the plant hormone indole-3-acetic acid, which regulates plant growth. creative-proteomics.com

The utility of the indole core extends to the pharmaceutical industry, where it forms the backbone of numerous therapeutic agents. ijpsr.com Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal intermediate for synthesizing a wide array of derivatives. creative-proteomics.com These derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govcreative-proteomics.com For instance, the anticancer drugs vincristine (B1662923) and vinblastine (B1199706) are indole-based compounds. biosynth.com The continuous discovery of new biological roles for indole derivatives ensures its enduring relevance in the quest for novel therapeutics. ijpsr.com

General Principles of Halogenation in Heterocyclic Systems

Halogenation is a fundamental chemical reaction in which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are introduced into a molecule, replacing a hydrogen atom or another functional group. jk-sci.com In heterocyclic chemistry, this process is crucial for modifying the properties of compounds and for creating versatile intermediates for further synthesis. jk-sci.comsigmaaldrich.com The introduction of a halogen atom can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability. diva-portal.org

The most common method for halogenating aromatic heterocycles like indole is electrophilic aromatic substitution. msu.edu The reactivity of the heterocycle dictates the conditions required for the reaction. Highly reactive systems like pyrrole and indole can be halogenated under mild conditions, whereas less reactive systems may require a Lewis acid catalyst to enhance the electrophilicity of the halogen. msu.edunih.gov The position of substitution is governed by the inherent electronic properties of the heterocyclic ring. For indole, electrophilic attack favorably occurs at the C-3 position of the pyrrole ring, as this allows the positive charge of the intermediate to be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. msu.edu

Halogenated heterocycles serve as important building blocks in organic synthesis. The halogen atom can act as a reactive "handle," allowing for subsequent chemical transformations such as cross-coupling reactions (e.g., Suzuki coupling), nucleophilic substitution, and the formation of organometallic reagents. jk-sci.comnih.gov This versatility enables the construction of complex molecules with diverse functionalities. jk-sci.com

Historical and Current Academic Perspectives on Substituted Indoles

The study of indole chemistry began in the 19th century with its isolation and structural elucidation. creative-proteomics.com The 20th century witnessed a surge in research as the biological significance of indole derivatives became apparent. creative-proteomics.com Historically, much of the focus was on naturally occurring indoles and their roles in biochemistry. nih.govresearchgate.net

In contemporary chemical research, the focus has shifted significantly towards the synthesis and application of substituted indoles. ijpsr.combiosynth.com Academic and industrial researchers are continuously developing new synthetic methodologies to create indole derivatives with specific substitutions. biosynth.comacs.orgacs.org The rationale is that by strategically placing different functional groups on the indole scaffold, one can fine-tune the molecule's pharmacological and physicochemical properties. diva-portal.orgnih.gov

Current research often involves creating libraries of substituted indoles to screen for biological activity against various diseases. nih.govresearchgate.net For example, 3-substituted indolin-2-ones have been developed as a class of selective tyrosine kinase inhibitors for potential cancer therapy. nih.gov The introduction of substituents like halogens, alkyl groups, and more complex side chains can influence a compound's ability to bind to specific biological targets, its metabolic stability, and its bioavailability. diva-portal.orgnih.gov The ongoing exploration of substituted indoles continues to yield novel compounds with potential applications in medicine, materials science, and agriculture. creative-proteomics.combiosynth.com

Rationale for Focused Investigation on 5-chloro-7-fluoro-1H-indole

The specific compound this compound is a subject of targeted research due to the unique combination of its substituents. The rationale for its investigation stems from the predictable yet powerful influence of halogen atoms on the indole core.

The presence of two different halogens, chlorine at the 5-position and fluorine at the 7-position, creates a distinct electronic profile on the benzene portion of the indole ring. Fluorine is highly electronegative and its presence can enhance metabolic stability and binding affinity of a molecule to biological targets. diva-portal.org Chlorine, also an electron-withdrawing group, further modifies the electronic landscape. This di-halogenation pattern is expected to influence the reactivity of the indole, particularly at the C-2 and C-3 positions of the pyrrole ring, which are crucial for further functionalization.

Derivatives of this compound, such as this compound-3-carbaldehyde and this compound-2,3-dione, are known synthetic intermediates. sigmaaldrich.comuni.lu This indicates that the parent compound serves as a valuable building block for creating more complex molecules. Research into related compounds, like 5-chloro-4-fluoro-1H-indole-2-carboxylate, highlights the utility of chloro-fluoro substituted indoles as key intermediates in the synthesis of potential therapeutic agents. acs.org By studying the fundamental properties and reactions of this compound, chemists can develop pathways to novel compounds with potentially enhanced or unique biological activities for applications in medicinal chemistry and drug discovery.

Interactive Data Table: Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | uni.lu |

| Molecular Weight | 169.58 g/mol | N/A |

| Boiling Point | 289.5±20.0 °C | myskinrecipes.com |

| Density | 1.436±0.06 g/cm³ | myskinrecipes.com |

| InChI Key | YXFUMUTYASYEGQ-UHFFFAOYSA-N | uni.lu |

Propiedades

IUPAC Name |

5-chloro-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVWLRRLYMWPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 7 Fluoro 1h Indole and Precursor Molecules

Classical and Modified Indole (B1671886) Synthesis Protocols

Classical indole syntheses, while foundational, often require harsh conditions. However, modern adaptations have enhanced their scope and applicability for producing complex halogenated indoles.

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comyoutube.com

The key steps of the mechanism involve the formation of a phenylhydrazone, its isomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, the loss of ammonia, and subsequent aromatization to form the indole ring. wikipedia.orgyoutube.com The choice of acid catalyst is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) and hydrochloric acid to Lewis acids such as zinc chloride. wikipedia.orgresearchgate.net

For the synthesis of 5-chloro-7-fluoro-1H-indole, the required precursor would be (4-chloro-2-fluorophenyl)hydrazine. The reaction's success is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring. Electron-withdrawing groups, such as the chloro and fluoro atoms, can hinder the reaction. youtube.com However, the Fischer synthesis has been successfully applied to prepare related halogenated indoles. For instance, 5-fluoroindole (B109304) has been synthesized from 4-fluorophenylhydrazine and ethyl pyruvate, followed by cyclization, hydrolysis, and decarboxylation. diva-portal.org Similarly, various 5-chloro-7-azaindoles have been effectively synthesized using the Fischer reaction in polyphosphoric acid, demonstrating its utility for chlorinated heterocyclic systems. researchgate.net

Modifications to the classical Fischer method can improve yields and expand its scope. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis for Halogenated Indoles

| Feature | Description | Key References |

|---|---|---|

| Starting Materials | Substituted phenylhydrazine (e.g., (4-chloro-2-fluorophenyl)hydrazine) and a ketone or aldehyde. | byjus.com, youtube.com |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). | wikipedia.org |

| Mechanism | Involves nih.govnih.gov-sigmatropic rearrangement of a protonated enamine tautomer. | youtube.com |

| Challenges | Electron-withdrawing groups on the aryl ring can impede the reaction. | youtube.com |

| Modifications | Palladium-catalyzed formation of hydrazone intermediates (Buchwald modification). | wikipedia.org |

The Madelung synthesis produces indoles through the high-temperature, intramolecular cyclization of N-acyl-o-toluidines using a strong base, such as sodium or potassium ethoxide. wikipedia.org The reaction is generally limited to the preparation of 2-alkinylindoles due to the harsh conditions required. wikipedia.org A significant improvement is the Smith-Madelung modification, which employs organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines, accommodating a wider variety of substituents, including halides. wikipedia.org A modified one-pot Madelung synthesis has been developed for 3-tosyl- and 3-cyano-1,2-disubstituted indoles, which has been applied to precursors containing a chloro-substituent. acs.org

The Reissert indole synthesis offers another route, starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial condensation is followed by a reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgyoutube.com This method is particularly useful for preparing indoles with specific substitution patterns that might be difficult to achieve otherwise. The reaction mechanism involves the formation of ethyl o-nitrophenylpyruvate, which is then reduced and cyclized. wikipedia.org While direct application to this compound is not widely reported, the methodology is robust for various substituted nitrotoluenes.

Table 2: Comparison of Madelung and Reissert Syntheses

| Synthesis Method | Starting Materials | Key Reagents | Primary Product | Key Features | References |

|---|---|---|---|---|---|

| Madelung | N-acyl-o-toluidine | Strong base (e.g., NaOEt, KDA), high temperature | (Substituted) Indole | Base-catalyzed intramolecular cyclization. Smith modification allows for milder conditions and broader scope. | wikipedia.org, acs.org |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), then reducing agent (e.g., Zn/HOAc) | Indole-2-carboxylic acid | Condensation followed by reductive cyclization. Useful for specific substitution patterns. | wikipedia.org, youtube.com |

Transition-Metal Catalyzed Routes to this compound

Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, higher functional group tolerance, and novel pathways for cyclization.

Palladium catalysts are exceptionally versatile for forming the indole nucleus. Common strategies include the Heck reaction, Suzuki coupling, and Sonogashira coupling, often as part of a tandem sequence leading to the indole ring.

A prominent example is the Larock indole synthesis, which involves the palladium-catalyzed annulation of internal alkynes with o-haloanilines. acs.org This method is highly regioselective and tolerates a wide array of functional groups. A robust five-step synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for certain pharmaceuticals, has been reported. acs.org This synthesis starts with 4-chloro-3-fluoroaniline (B146274) and proceeds through a regioselective iodination and a subsequent Sonogashira coupling with an alkyne, followed by cyclization to form the indole core. acs.org This demonstrates a practical application of palladium catalysis for creating indoles with a similar substitution pattern to this compound. More recent developments include palladium-catalyzed dual C-H activation to construct complex fused indole systems. rsc.org

Copper catalysts, while perhaps less common than palladium in indole synthesis, offer unique reactivity. Copper-catalyzed multicomponent reactions have been developed for the efficient synthesis of complex indole-containing scaffolds like spirotetrahydrocarbazoles. nih.gov These reactions often proceed through the formation of an intermediate which then undergoes a cycloaddition. While specific copper-catalyzed routes to this compound are not prevalent, the general principles of copper-catalyzed C-N bond formation and cyclization are applicable to the synthesis of functionalized indole precursors.

Gold and rhodium catalysts have emerged as powerful tools for indole synthesis due to their unique ability to activate alkynes and facilitate C-H functionalization. rsc.org

Gold-catalyzed syntheses often involve the cyclization of functionalized anilines with alkynes. nih.govrsc.org Gold catalysts are particularly effective at activating the alkyne for nucleophilic attack, leading to cyclization under mild conditions. unimi.it These methods have been used to create a wide variety of functionalized and fused indole derivatives. nih.govacs.org

Rhodium-catalyzed reactions provide another advanced route, frequently involving the oxidative coupling of acetanilides or N-alkyl anilines with internal alkynes. acs.orgrsc.org These reactions can proceed via C-H activation, offering high efficiency and regioselectivity. acs.orgnih.gov Rhodium catalysts are capable of mediating an array of transformations, including insertions, cycloadditions, and hydrogenations, making them highly valuable for constructing complex indole structures. benthamdirect.comingentaconnect.com

Table 3: Overview of Transition-Metal Catalyzed Indole Syntheses

| Catalyst | Typical Reaction Type | Precursors | Key Advantages | References |

|---|---|---|---|---|

| Palladium | Cross-coupling (Larock, Sonogashira), C-H activation | o-Haloanilines, alkynes | High functional group tolerance, well-established methods, high yields. | acs.org, acs.org, rsc.org |

| Copper | Multicomponent reactions, C-N coupling | Indoles, aldehydes, diones | Cost-effective, unique reactivity in multicomponent setups. | nih.gov |

| Gold | Alkyne activation, hydroamination/cyclization | Alkynyl anilines | Mild reaction conditions, high catalytic efficiency for activating alkynes. | rsc.org, nih.gov, unimi.it |

| Rhodium | C-H activation, oxidative coupling, cycloaddition | Anilines, alkynes | High regioselectivity, efficiency in C-H functionalization, diverse reaction modes. | acs.org, nih.gov, rsc.org |

Radical and Photoredox-Mediated Approaches

Traditional indole syntheses often require harsh conditions, but modern radical and photoredox-mediated methods offer milder and more versatile alternatives. While direct radical or photoredox synthesis of this compound is not extensively documented, the principles can be applied from established syntheses of other indole derivatives.

Photoredox catalysis, which uses visible light to initiate chemical transformations, has emerged as a powerful tool for generating radical intermediates under gentle conditions. acs.orgacs.orgnih.gov These methods can facilitate bond formations that are otherwise challenging. nih.gov For the synthesis of a molecule like this compound, a plausible photoredox strategy could involve the cyclization of a suitably substituted precursor. For instance, a photocatalyst could initiate a radical cascade reaction from a precursor bearing the necessary chloro- and fluoro-substituted aniline (B41778) moiety. acs.orgacs.org

One potential approach is the photoredox-catalyzed cyclization of an N-alkenyl or N-aryl aniline derivative. The use of a photoredox catalyst, such as an iridium or ruthenium complex, can generate carbon-centered radicals from unactivated organohalides, which can then cyclize onto the indole core. acs.org A hypothetical precursor, such as an appropriately substituted 2-vinylaniline, could undergo an intramolecular C-H amination under electrochemical conditions, a green alternative that avoids chemical oxidants. organic-chemistry.org

The Fukuyama indole synthesis, a radical-based method, offers another pathway. youtube.com This approach involves the radical cyclization of an o-alkenyl isocyanide. A precursor like 2-isocyano-3-fluoro-5-chlorostyrene could, in the presence of a radical initiator like AIBN and a hydrogen donor like tributyltin hydride, cyclize to form the desired indole. youtube.com The mild conditions of radical reactions often tolerate a wide range of functional groups, which is advantageous for complex halogenated targets. youtube.com

Table 1: Potential Radical and Photoredox-Mediated Reactions for Indole Synthesis

| Reaction Type | Generic Precursor | Catalyst/Initiator System | Key Features | Reference for Principle |

|---|---|---|---|---|

| Photoredox-Catalyzed Cyclization | Substituted 2-Vinylaniline | Ir(ppy)3 or Ru(bpy)3Cl2, Visible Light | Mild conditions, good functional group tolerance. | acs.orgzendy.iokaust.edu.sa |

| Fukuyama Indole Synthesis | Substituted o-Alkenyl Isocyanide | AIBN (initiator), Bu3SnH (H-donor) | Radical cyclization, mild conditions, access to 2,3-disubstituted indoles. | youtube.com |

| Decarboxylative Radical Arylation | Substituted Aniline and Carboxylic Acid | Photocatalyst (e.g., Eosin Y), Blue LEDs | Metal-free, generates radicals from readily available carboxylic acids. | acs.org |

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

Achieving the correct arrangement of substituents on the indole core is a critical challenge in the synthesis of this compound. The electronic properties of the chlorine and fluorine atoms, as well as the directing effects of other groups used during the synthesis, must be carefully managed.

Chemo- and Regioselectivity: Classical methods like the Fischer indole synthesis are heavily influenced by the substituents on the phenylhydrazine precursor. wikipedia.orgthermofisher.com For this compound, the required precursor would be (4-chloro-2-fluorophenyl)hydrazine. The reaction of this hydrazine (B178648) with a ketone or aldehyde under acidic conditions must favor the desired nih.govnih.gov-sigmatropic rearrangement pathway. The electronic nature of the halogen substituents significantly influences the reaction's outcome. rsc.org For instance, in related syntheses, the presence of halogen substituents on the phenylhydrazine ring was found to be well-tolerated under mechanochemical conditions. rsc.org

Another powerful method, the Leimgruber-Batcho indole synthesis, starts from an o-nitrotoluene derivative. wikipedia.orgclockss.org To obtain the target indole, one would need 4-chloro-2-fluoro-6-nitrotoluene. The key step is the condensation with an N,N-dimethylformamide acetal, followed by reductive cyclization. wikipedia.org This method is often highly regioselective, as the indole ring is formed from a defined precursor, avoiding the isomeric mixtures that can arise in other syntheses. clockss.org

Modern C-H functionalization reactions offer direct ways to introduce substituents, but controlling regioselectivity is paramount. researchgate.net For an existing indole core, direct halogenation often leads to a mixture of products. Therefore, building the ring with the halogens already in place is generally a more controlled strategy.

Stereoselectivity: While this compound itself is not chiral, many of its applications involve the synthesis of more complex, stereochemically rich molecules. nih.gov If substituents are introduced at the C2 or C3 positions, creating stereocenters, stereoselective control becomes crucial. For example, asymmetric catalysis can be employed to control the stereochemistry of products derived from the indole. numberanalytics.comacs.org The synthesis of spiro[pyrrolidine-2,3'-oxindoles] from isatins demonstrates how [3+2] cycloaddition reactions can be controlled to achieve high stereoselectivity. mdpi.com Although not directly a synthesis of the indole itself, such post-modification strategies are vital for its use in creating complex chiral molecules.

Table 2: Comparison of Regioselectivity in Major Indole Syntheses

| Synthetic Method | Plausible Precursor for this compound | Key Regiochemical Determinant | Potential Challenges | Reference for Principle |

|---|---|---|---|---|

| Fischer Indole Synthesis | (4-chloro-2-fluorophenyl)hydrazine | Direction of nih.govnih.gov-sigmatropic rearrangement. | Potential for isomeric products with unsymmetrical ketones. | wikipedia.orgrsc.org |

| Leimgruber-Batcho Synthesis | 4-chloro-2-fluoro-6-nitrotoluene | The substitution pattern of the starting nitrotoluene is fixed. | Availability of the polysubstituted nitrotoluene precursor. | wikipedia.orgclockss.org |

| Palladium-Catalyzed Cyclization | 4-chloro-3-fluoro-2-iodoaniline | Position of the leaving group (iodine) and the cyclizing partner. | Synthesis of the specific o-iodoaniline precursor. | acs.org |

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like indoles.

Microwave-assisted organic synthesis has been shown to accelerate many reactions, including the Leimgruber-Batcho and Fischer indole syntheses, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.comrsc.org This technique is particularly beneficial for reactions that traditionally require prolonged heating. acs.org

The use of greener solvents is another key aspect. Water has been used as a solvent for some indole syntheses, such as a bromine-catalyzed Friedel-Crafts reaction between indoles and carbonyls. beilstein-journals.org While direct application to this compound would require investigation, the precedent for using water in indole chemistry is established. Other green techniques include the use of nanocatalysts, which can be non-toxic, inexpensive, and reusable. beilstein-journals.org

Mechanochemistry, or solvent-free synthesis using ball milling, represents a significant advance in green chemistry. A mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, demonstrating high efficiency and wide substrate scope, including for halogen-substituted phenylhydrazines. rsc.org This approach avoids the use of bulk solvents, reducing waste and simplifying product work-up.

Table 3: Green Chemistry Approaches Applicable to Indole Synthesis

| Green Approach | Description | Potential Advantages | Reference for Principle |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, fewer side products. | tandfonline.comtandfonline.comrsc.org |

| Mechanochemistry (Ball Milling) | Solvent-free reaction conducted by mechanical grinding. | Eliminates bulk solvents, high efficiency, applicable to solid-state reactions. | rsc.org |

| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol (B145695). | Reduced toxicity and environmental impact. | nih.govbeilstein-journals.org |

| Nanocatalysis | Using catalysts in the form of nanoparticles (e.g., nano-TiO2). | High catalytic activity, reusability, low toxicity. | beilstein-journals.org |

| Electrocatalysis | Using electricity to drive reactions, avoiding chemical oxidants/reductants. | High atom economy, mild conditions, reduced chemical waste. | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 5 Chloro 7 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The C3 position of the pyrrole (B145914) moiety is the most nucleophilic and, therefore, the primary site for electrophilic attack. The presence of the electron-withdrawing chloro and fluoro groups at the C5 and C7 positions, respectively, deactivates the benzene (B151609) portion of the molecule towards electrophilic attack but leaves the pyrrole ring as the favored reaction site.

Site Selectivity in Halogenation and Nitration

Due to the high electron density at the C3 position, electrophilic reactions such as halogenation and nitration are expected to occur selectively at this site. While specific studies on the nitration or further halogenation of 5-chloro-7-fluoro-1H-indole are not extensively detailed, the known reactivity patterns of substituted indoles strongly support C3 as the initial site of reaction. For instance, the existence of related di- and tri-halogenated indoles, such as 7-bromo-5-chloro-1H-indole, suggests that sequential halogenation is a viable synthetic pathway. sigmaaldrich.com Electrophilic substitution at other positions on the indole nucleus, such as C2, C4, or C6, is significantly less favored and typically requires the C3 position to be blocked.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions and related transformations are powerful methods for introducing carbon substituents onto the indole core, proceeding preferentially at the C3 position. organic-chemistry.orgsigmaaldrich.combyjus.com

A key example of this reactivity is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic compounds. organic-chemistry.org The commercially available derivative, this compound-3-carbaldehyde, is synthesized through this pathway, confirming the high reactivity of the C3 position towards electrophilic formylating agents. sigmaaldrich.com This reaction involves an electrophilic iminium species generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Similarly, Friedel-Crafts alkylations can be performed at the C3 position. Studies on various substituted indoles demonstrate that they undergo alkylation with activated alkenes or alkyl halides, often catalyzed by a palladium complex, to yield 3-alkylated products. mdpi.com These reactions underscore the consistent site selectivity for electrophilic attack at C3.

| Reaction Type | Typical Reagents | Position of Substitution | Product Example |

|---|---|---|---|

| Vilsmeier-Haack (Formylation) | DMF, POCl₃ | C3 | This compound-3-carbaldehyde |

| Friedel-Crafts Alkylation | Allyl Acetates, Pd Catalyst | C3 | 3-Allyl-5-chloro-7-fluoro-1H-indole |

Nucleophilic Substitution and Cross-Coupling at Halogenated Positions

The C5-chloro and C7-fluoro substituents on the benzene ring of the indole provide handles for nucleophilic substitution and, more significantly, transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-chlorine and carbon-fluorine bonds allows for selective functionalization.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation on aryl halides. The reactivity of the halide in the oxidative addition step, which is often rate-determining, generally follows the trend: I > Br > Cl >> F. This hierarchy is crucial for the selective functionalization of this compound, where the C5-Cl bond is significantly more reactive than the C7-F bond under typical cross-coupling conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron reagent, such as a boronic acid. Research on the coupling of dihaloindoles, like 5,7-dibromoindole, has shown that both positions can be functionalized, often sequentially. rsc.org For this compound, a Suzuki-Miyaura reaction would be expected to occur with high selectivity at the C5-chloro position. nih.govbohrium.com Achieving coupling at the less reactive C7-fluoro site would necessitate more forcing conditions or specialized catalytic systems designed for C-F activation. capes.gov.brrsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net Studies involving substrates with both bromo and fluoro substituents have demonstrated that the reaction proceeds selectively at the more reactive C-Br bond, leaving the C-F bond intact. soton.ac.uk By analogy, the Sonogashira coupling of this compound would selectively yield the 5-alkynyl-7-fluoro-1H-indole derivative.

Heck and Stille Couplings: The Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organostannane) follow similar principles of halide reactivity. Therefore, selective functionalization at the C5-position is the anticipated outcome for these transformations as well.

| Reaction Name | Coupling Partner | Expected Site of Reactivity | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C5-Cl | Higher reactivity of C-Cl vs. C-F bond in Pd-catalyzed oxidative addition. bohrium.com |

| Sonogashira | Terminal Alkyne | C5-Cl | Higher reactivity of C-Cl vs. C-F bond. soton.ac.uk |

| Heck | Alkene | C5-Cl | General halide reactivity trend (Cl > F). |

| Stille | Organostannane | C5-Cl | General halide reactivity trend (Cl > F). |

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups. The indole ring system is fundamentally electron-rich, which disfavors the SNAr mechanism. Although the C-F bond is generally more susceptible to SNAr than a C-Cl bond in activated systems, there is little evidence to suggest that this compound readily undergoes substitution at either halogen under standard SNAr conditions.

Reactions at the N-H Indole Position

The nitrogen atom of the indole ring possesses an acidic proton and a lone pair of electrons, making it a key site for functionalization, particularly through alkylation and arylation reactions. These transformations typically proceed via deprotonation of the indole with a suitable base, followed by reaction of the resulting indolide anion with an electrophile.

N-Arylation: The synthesis of N-arylindoles can be achieved through various methods, including transition-metal-free approaches. nih.gov One such method involves the reaction of an indole with a haloarene (such as a fluoro- or chloroarene) in the presence of a strong base like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMSO. nih.gov

N-Alkylation: This is a fundamental and widely used reaction for modifying the indole scaffold. rsc.org Classical conditions involve treating the indole with a strong base, such as sodium hydride (NaH), in a solvent like DMF or THF to generate the nucleophilic indolide anion. This anion is then reacted with an alkylating agent, such as an alkyl iodide or bromide, to furnish the N-alkylated product. rsc.orgmdpi.com This reaction is often used to install protecting groups or to synthesize derivatives with specific biological or material properties.

| Reaction Type | Typical Reagents | Description |

|---|---|---|

| N-Arylation | Aryl Halide, Strong Base (e.g., KOH, tBuONa) | Forms a C-N bond between the indole nitrogen and an aromatic ring. nih.gov |

| N-Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | Forms a C-N bond between the indole nitrogen and an alkyl group. rsc.org |

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indole ring can be readily functionalized through alkylation and arylation, which are crucial steps in the synthesis of many biologically active molecules. nih.gov

N-Alkylation: This process typically involves the deprotonation of the indole nitrogen with a suitable base, followed by a nucleophilic attack on an alkyl halide. youtube.com The acidity of the N-H bond in indoles (pKa ≈ 16-17) allows for the use of strong bases like sodium hydride (NaH) to generate the highly nucleophilic indolate anion. youtube.com This anion then readily participates in SN2 reactions with primary alkyl halides. youtube.com Iron-catalyzed "borrowing hydrogen" methodologies offer an alternative route, where alcohols serve as alkylating agents for indolines, which are subsequently oxidized to the corresponding N-alkylated indoles. nih.gov Another method involves the nucleophilic addition of the indole to activated olefins, such as vinylene carbonate, in the presence of a base like potassium carbonate. nih.gov

N-Arylation: The introduction of an aryl group onto the indole nitrogen is a key transformation for creating compounds with significant biological properties. nih.gov Common methods include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. Palladium-catalyzed direct arylation using aryl chlorides is a well-established method. acs.org More recently, copper-catalyzed systems, often using copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) with a base like potassium phosphate (B84403) in a sustainable solvent like ethanol (B145695), have been developed for the N-arylation of indoles with aryl iodides. researchgate.net These reactions can be accelerated using microwave irradiation. researchgate.net One-pot procedures that combine Fischer indolisation with subsequent N-alkylation or N-arylation provide rapid access to diversely substituted indoles from simple starting materials. researchgate.netrsc.org

Table 1: N-Alkylation and N-Arylation Strategies for Indoles

| Transformation | Reagents & Catalysts | Typical Conditions | Notes | References |

|---|---|---|---|---|

| N-Alkylation (Classical) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., R-Br, R-I) | Anhydrous solvent (e.g., DMF, THF), Room temperature to moderate heat | SN2 mechanism with a pre-formed indolate anion. | youtube.comrsc.org |

| N-Alkylation (Borrowing Hydrogen) | Alcohol (R-OH), Iron catalyst (e.g., tricarbonyl(cyclopentadienone)iron complex) | High temperature (e.g., 110 °C) in a suitable solvent (e.g., TFE). Followed by oxidation. | Uses alcohols as alkylating agents, proceeds via an indoline (B122111) intermediate. | nih.gov |

| N-Alkylation (Michael Addition) | Activated Olefin (e.g., vinylene carbonate), Base (e.g., K₂CO₃) | Catalytic base in a suitable solvent. | Regioselective N-H addition across a double bond. | nih.gov |

| N-Arylation (Ullmann/Buchwald-Hartwig type) | Aryl Halide (Ar-I, Ar-Cl), Catalyst (e.g., Cu₂O, Pd(OAc)₂), Base (e.g., K₃PO₄, Cs₂CO₃), Ligand (for Pd) | Elevated temperatures, often in solvents like ethanol or toluene. Microwave irradiation can accelerate the reaction. | A versatile method for forming the C-N bond between the indole and an aromatic ring. | nih.govacs.orgresearchgate.net |

N-Acylation and N-Sulfonylation

Similar to alkylation, the indole nitrogen can act as a nucleophile towards acylating and sulfonylating agents. These reactions are important for installing functional handles or protecting the indole nitrogen.

N-Acylation: This reaction is typically performed by treating the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acylindoles are valuable intermediates in organic synthesis. For instance, the synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives involves such transformations, highlighting their importance in medicinal chemistry. nih.gov

N-Sulfonylation: The introduction of a sulfonyl group, such as a tosyl (p-toluenesulfonyl) or nosyl group, onto the indole nitrogen serves primarily as a protecting strategy. The resulting N-sulfonylindoles are more stable to certain reagents and the sulfonyl group can be removed under specific conditions. Tosylation is commonly achieved using p-toluenesulfonyl chloride in the presence of a base. The electron-withdrawing nature of the sulfonyl group also modifies the reactivity of the indole ring, often directing subsequent electrophilic substitution to the C3 position.

Table 2: N-Acylation and N-Sulfonylation Reagents

| Transformation | Common Reagents | Product Type | Purpose | References |

|---|---|---|---|---|

| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | N-Acylindole | Synthesis of amides, ketones (via rearrangement), synthetic intermediate. | nih.gov |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl, NsCl) | N-Sulfonylindole | Nitrogen protection, directing group for other functionalizations. |

Metalation and Lithiation-Directed Functionalization

Directed ortho-metalation (DoM) and related lithiation strategies are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. For this compound, after N-protection (e.g., with a sulfonyl group), deprotonation can be directed by the substituents. The halogen atoms and the protecting group can influence the site of metalation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., iodine, aldehydes, carbon dioxide) to introduce new functional groups with high precision. Reactivity studies on related azaindoles show that deprotometalation followed by iodolysis is an effective strategy for introducing iodine at specific positions, which can then be used in further cross-coupling reactions. mdpi.com The site of metalation is often predicted by analyzing calculated atomic charges and kinetic acidity. mdpi.com For this compound, deprotonation is most likely to occur at the C2 position, which is the most acidic C-H bond in the indole ring, or potentially at C4 or C6, directed by the halogen substituents.

Table 3: Potential Metalation-Functionalization Pathways

| Reagent Sequence | Potential Site of Metalation | Electrophile (E+) | Resulting Functional Group | References |

|---|---|---|---|---|

| 1. N-Protection 2. Strong Base (e.g., LDA, n-BuLi) 3. Electrophile (E+) | C2 (most acidic site) C4 or C6 (halogen-directed) | I₂ R-CHO CO₂ | -I -CH(OH)R -COOH | mdpi.com |

Oxidation and Reduction Chemistry of the Indole Ring

Oxidation: The electron-rich pyrrole ring of the indole system is susceptible to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained. Mild oxidation can lead to the formation of 2-oxindoles or 3-oxindoles. acs.org Stronger oxidation can yield isatins (indole-2,3-diones) or lead to cleavage of the pyrrole ring. acs.org The oxidation of indoles can be catalyzed by metal complexes, such as manganese-containing artificial enzymes, which can exhibit high regioselectivity. acs.org The presence of halogen substituents on the benzene ring of this compound would influence the oxidation potential and potentially the product distribution. Oxidative polymerization is another reaction pathway, as seen with 7-fluoroindole (B1333265), which can be polymerized to form polyindole, a conducting polymer with applications in materials science. ossila.com

Reduction: The reduction of the indole ring typically targets the pyrrole double bond. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the C2-C3 double bond to afford the corresponding indoline. The choice of catalyst and conditions (pressure, temperature, solvent) is critical to achieve selective reduction without affecting the benzene ring or the halogen substituents. The reduction of an indoline to an indole is an oxidative process, as seen in the final step of some N-alkylation strategies. nih.gov

Table 4: Oxidation and Reduction Products of the Indole Ring

| Transformation | Typical Reagents/Conditions | Major Product | References |

|---|---|---|---|

| Oxidation | O₂, metal catalysts, peroxy acids | Oxindole, Isatin | acs.org |

| Oxidative Polymerization | Chemical or electrochemical oxidation | Polyindole | ossila.com |

| Reduction | H₂, Pd/C, PtO₂, NaBH₃CN/TFA | Indoline | nih.gov |

Pericyclic and Cycloaddition Reactions Involving the Indole System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The indole nucleus, with its fused π-system, can participate in such transformations, although they are less common than electrophilic substitution.

Cycloaddition Reactions: The C2=C3 double bond of the indole ring can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes, particularly when the indole nitrogen is substituted with an electron-withdrawing group. Conversely, the pyrrole ring itself can function as a diene, reacting with highly reactive dienophiles. Dipolar cycloadditions using 1,3-dipoles are another pathway to construct five-membered heterocyclic rings fused to the indole system. msu.edu The electronic nature of this compound, modified by its halogen substituents, will dictate its reactivity in these concerted reactions.

Electrocyclic and Sigmatropic Reactions: While less characteristic for the parent indole system, substituted indoles can be designed to undergo electrocyclic ring-opening or ring-closing reactions. Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are also possible in specifically substituted indole derivatives, such as the nih.govnih.gov-sigmatropic rearrangement of allylic indole ylides. msu.edu

Table 5: Potential Pericyclic Reactions of the Indole System

| Reaction Type | Role of Indole | Potential Reaction Partner | References |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (at C2=C3) | Electron-rich diene | msu.edu |

| [4+2] Cycloaddition (Diels-Alder) | Diene (pyrrole ring) | Reactive dienophile (e.g., maleic anhydride, alkynes) | msu.edu |

| [3+2] Dipolar Cycloaddition | Dipolarophile (at C2=C3) | 1,3-Dipoles (e.g., azides, nitrile oxides) | msu.edu |

Comprehensive Spectroscopic and Computational Characterization of 5 Chloro 7 Fluoro 1h Indole

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and electronic properties of a compound. By utilizing a combination of techniques, a comprehensive picture of the 5-chloro-7-fluoro-1H-indole molecule can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and heteronuclear techniques like ¹⁹F NMR are employed to provide a complete assignment of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8.0-8.5 ppm). The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4 and H6) will exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent halogen substituents. The electronegative fluorine at C7 and chlorine at C5 will deshield adjacent protons. Furthermore, through-space and through-bond couplings between fluorine and nearby protons (e.g., ³J(F,H), ⁴J(F,H)) are expected, providing crucial connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bearing the fluorine (C7) will show a large one-bond coupling constant (¹J(C,F)) and appear as a doublet. The carbons ortho and meta to the fluorine (C6, C5, and C8) will also exhibit smaller C-F couplings. Similarly, the chlorine atom at C5 will influence the chemical shifts of C4, C5, and C6. Data from related compounds like 5-chloroindole (B142107) and 7-fluoroindole (B1333265) can be used to predict the approximate chemical shifts. nih.govossila.com

Heteronuclear Methodologies: ¹⁹F NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at C7, with its chemical shift being indicative of the electronic environment. Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for correlating proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments would definitively link the proton and carbon assignments and confirm the substitution pattern of the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| N1-H | ~8.2 (br s) | - | - |

| C2 | ~7.3 (m) | ~125 | - |

| C3 | ~6.5 (m) | ~103 | - |

| C3a | - | ~128 | - |

| C4 | ~7.4 (d) | ~121 | ³J(H4,H6) ≈ 2 Hz |

| C5 | - | ~125 | ¹J(C,Cl) not observed |

| C6 | ~6.9 (dd) | ~110 (d) | ³J(H6,H4) ≈ 2 Hz, ⁴J(H6,F7) ≈ 9 Hz |

| C7 | - | ~148 (d) | ¹J(C7,F7) ≈ 245 Hz |

| C7a | - | ~130 (d) | ²J(C7a,F7) ≈ 12 Hz |

Note: These are predicted values based on substituent effects observed in related halogenated indoles. Actual experimental values may vary.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₈H₅ClFN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺, allowing for the unambiguous confirmation of its elemental formula. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern of the indole core is well-established and typically involves the loss of HCN. For this substituted indole, initial fragmentation would likely involve the loss of the halogen atoms (Cl or F) or the entire HCN-halogen fragment, leading to characteristic daughter ions. Analysis of these fragments helps to confirm the structure of the parent molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values from ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C₈H₅ClFN | - |

| Exact Mass | 169.0095 | Monoisotopic mass for the [M]⁺ ion. |

| Molecular Weight | 169.59 | Average molecular weight. |

| [M]⁺ / [M+2]⁺ Ratio | ~3:1 | Characteristic isotopic signature of chlorine. |

| Predicted CCS ([M+H]⁺) | ~127-130 Ų | Predicted Collision Cross Section for the protonated molecule, based on isomers. uni.lu |

| Major Fragments (m/z) | [M-H]⁺, [M-F]⁺, [M-Cl]⁺, [M-HCN]⁺ | Expected fragmentation pathways under EI or CID conditions. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the IR spectrum is expected to show a characteristic N-H stretching vibration around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The indole ring itself has a series of characteristic C=C and C-N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. These bands can confirm the presence of the halogen substituents. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum. Computational calculations are often used to assign the observed vibrational modes accurately. mdpi.comnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3400 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| C=C Ring Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1280 | Strong | Weak |

| C-Cl Stretch | 700 - 800 | Strong | Medium |

| C-H Out-of-plane Bend | 850 - 950 | Strong | Weak |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like the indole ring. The indole chromophore typically displays two main absorption bands: a strong band (the β-band or ¹Bₐ) around 220 nm and a broader, lower-intensity band (the α-band or ¹Lₐ) with fine structure between 260-290 nm. nist.gov

The presence of the chlorine and fluorine atoms, which act as auxochromes, is expected to cause shifts in the position (wavelength) and intensity of these absorption bands. Halogens with available lone pairs can participate in resonance with the aromatic ring, typically leading to a red shift (bathochromic shift) of the absorption maxima. The exact positions of the λₘₐₓ values provide insight into the electronic structure of the substituted indole system.

X-ray Diffraction Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable data on connectivity and electronic structure, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Although a published crystal structure for this compound specifically was not identified in the searched literature, the methodology remains the gold standard.

Should suitable crystals be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the indole N-H group or weaker halogen bonds. For instance, in a study of the related compound 5-chloro-7-azaindole-3-carbaldehyde, X-ray analysis revealed that molecules form dimers through strong N-H···N hydrogen bonds in the crystal lattice. mdpi.com A similar analysis for this compound would be expected to show N-H···π or other weak intermolecular interactions that dictate the solid-state architecture.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-N-H). |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds, and π-π stacking. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental findings. These calculations can predict and help interpret spectroscopic data.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data.

Predict NMR Spectra: Calculate magnetic shielding tensors to predict ¹H and ¹³C chemical shifts. These theoretical values, when properly scaled, often show excellent correlation with experimental results and can aid in the assignment of complex spectra.

Simulate Vibrational Spectra: Compute the vibrational frequencies and intensities to generate theoretical IR and Raman spectra. This is crucial for assigning experimental bands to specific molecular motions. mdpi.comnih.gov

Analyze Electronic Properties: Use Time-Dependent DFT (TD-DFT) to calculate the energies of electronic transitions, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic behavior.

By combining the experimental data from NMR, MS, and vibrational spectroscopy with the theoretical insights from DFT calculations, a complete and confident characterization of the this compound structure can be achieved.

Density Functional Theory (DFT) for Electronic and Molecular Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structure of organic molecules, including halogenated indoles. DFT calculations, often employing functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311G(d,p) or aug-cc-pVTZ), can provide detailed insights into the geometry, electronic properties, and vibrational frequencies of this compound. researchgate.netmdpi.com

Theoretical studies on related molecules, such as 5-chloro-7-azaindole-3-carbaldehyde, have utilized DFT to optimize molecular geometries and analyze intermolecular interactions. mdpi.com For this compound, DFT calculations would be instrumental in determining key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar indole ring system, with minor deviations possible due to the presence of the halogen substituents.

Furthermore, DFT enables the calculation of various electronic properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to influence the electron density distribution across the indole ring, impacting its aromaticity and reactivity. acs.org

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar halogenated indoles.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Influences intermolecular interactions and solubility. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Ab Initio Methods in Quantum Chemical Calculations

Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular systems. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate descriptions of electron correlation effects, which are important for non-covalent interactions. mdpi.com

For this compound, ab initio calculations would be particularly useful for benchmarking results obtained from DFT and for studying phenomena where DFT might be less reliable, such as the precise calculation of interaction energies in π-π stacking. A study on halogenated 3-methylindoles demonstrated the use of elaborate ab initio calculations to investigate the effect of halogenation on the stability of stacking interactions. semanticscholar.org This approach could be applied to dimers of this compound to understand how the chloro and fluoro substituents affect its self-assembly and interactions with other molecules.

Ab initio methods are also valuable for calculating highly accurate ionization potentials and electron affinities, which can be compared with experimental data from techniques like photoelectron spectroscopy. acs.org While computationally more demanding than DFT, the insights gained from ab initio calculations are invaluable for a comprehensive understanding of the molecule's quantum mechanical properties. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions in condensed phases. While the indole ring itself is rigid, MD simulations can be used to study the interactions of this compound with solvent molecules or other solutes.

In the context of drug design, MD simulations are often used to study the binding of a ligand to a protein target. For instance, MD simulations have been employed to investigate the binding stability of 7-azaindole (B17877) derivatives at protein interfaces. Although not the primary focus here, such studies highlight the capability of MD to elucidate the nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, that would govern the behavior of this compound in a biological environment.

For this compound in solution, MD simulations could be used to explore its solvation shell and to understand how the chlorine and fluorine atoms influence the local solvent structure. Furthermore, simulations of multiple this compound molecules could reveal preferred aggregation modes, such as π-π stacking, and provide a dynamic picture of these intermolecular interactions.

Prediction of Spectroscopic Parameters and Reaction Pathways

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict a range of spectroscopic data. researchgate.netmdpi.com

Table 2: Predictable Spectroscopic Parameters for this compound using Computational Methods

| Spectrum | Computational Method | Predicted Parameters |

|---|---|---|

| Infrared (IR) | DFT | Vibrational frequencies and intensities. |

| Raman | DFT | Raman scattering activities. |

| UV-Visible | TD-DFT | Electronic transition energies and oscillator strengths. |

Note: GIAO stands for Gauge-Including Atomic Orbital.

Computational studies on similar molecules, such as 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, have shown good agreement between DFT-predicted and experimental vibrational spectra. mdpi.com Such analyses for this compound would allow for the assignment of specific vibrational modes to the observed IR and Raman bands. Similarly, TD-DFT calculations can predict the UV-visible absorption spectrum, providing information on the electronic transitions of the molecule. mdpi.com The effect of halogen substitution on the energies of the ¹Lₐ and ¹Lₑ transitions in the indole chromophore is a key aspect that can be elucidated through these calculations. nih.gov

Beyond spectroscopy, computational methods can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. For this compound, this could include electrophilic substitution reactions, which are characteristic of the indole ring. The calculated electronic properties, such as the MEP and frontier orbital distributions, would be used to predict the most likely sites for such reactions.

Strategic Applications of 5 Chloro 7 Fluoro 1h Indole in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The compound 5-chloro-7-fluoro-1H-indole serves as a highly versatile and valuable building block in the field of complex organic synthesis. smolecule.com Its unique substitution pattern, featuring both a chloro and a fluoro group on the indole (B1671886) scaffold, provides chemists with a powerful tool for constructing intricate molecular architectures. The presence of these halogen atoms significantly influences the electronic properties and reactivity of the indole ring, allowing for a wide range of chemical transformations. smolecule.com

The indole nucleus itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds. smolecule.comsmolecule.com The addition of chloro and fluoro substituents to this core structure allows for the modulation of a molecule's physicochemical properties. This strategic halogenation can be leveraged to fine-tune characteristics such as lipophilicity and metabolic stability, which are critical considerations in the design of new molecules. The distinct electronic nature of the chlorine and fluorine atoms also provides handles for a variety of coupling reactions, further expanding the synthetic utility of this compound. smolecule.com

Precursor to Polysubstituted Indoles and Fused Heterocycles

A key application of this compound is its role as a precursor for the synthesis of a diverse array of polysubstituted indoles. The halogen atoms at the 5- and 7-positions can be selectively functionalized through various cross-coupling reactions, enabling the introduction of a wide range of substituents onto the indole core. nih.gov This capability is crucial for creating libraries of compounds with varied structural features.

One notable method for generating polysubstituted indoles involves a two-step protocol starting from readily available nitroarenes. This process, which proceeds through a nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines, allows for the synthesis of indoles with diverse substitution patterns. nih.govresearchgate.net Another approach utilizes an indium-promoted regioselective hydrohydrazination of terminal alkynes to produce polysubstituted indoles. d-nb.info Furthermore, sequential Larock heteroannulation and silicon-based cross-coupling reactions provide a pathway to 2,3-disubstituted indoles. nih.gov

The following table summarizes various synthetic transformations starting from this compound derivatives to yield polysubstituted indoles:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-chloro-7-fluoro-1-tosyl-1H-indole | N-bromosuccinimide, DMF, 50°C | 3-bromo-5-chloro-7-fluoro-1-tosyl-1H-indole | 93% | nih.gov |

| 3-bromo-5,7-difluoro-1-tosyl-indole | bis-pinacolatodiboron, Pd(dppf)Cl2, KOAc, dioxane, 90°C | 5,7-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole | 89% | nih.gov |

| 5-chloro-7-fluoro-1-tosyl-1H-indole | analogous to above | 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole | 45% | nih.gov |

| N-phenylhydroxylamine | activated alkyne, DABCO, CH2Cl2, 0°C to RT | Methyl indole-3-carboxylate | 80% | nih.gov |

Beyond simple substitution, this compound is also a key starting material for the construction of fused heterocyclic systems. These complex polycyclic structures are of significant interest due to their presence in a variety of functional molecules. pkusz.edu.cn For instance, indole-containing polyaromatic scaffolds can be synthesized through a double C-H annulation cascade, providing a direct route to indolo[2,1-a]isoquinoline analogues. pkusz.edu.cn Other strategies involve the buildup of fused systems from chloronitrobenzene precursors or through transition metal-catalyzed intramolecular C-H arylation. acs.org

Scaffold for Novel Ligands in Asymmetric Catalysis

The indole framework is a foundational component in the design of chiral ligands for asymmetric catalysis. nih.gov While direct examples of this compound being used as a scaffold for novel ligands in asymmetric catalysis are not extensively detailed in the provided search results, the principles of ligand design suggest its potential in this area. The development of ruthenium-NHC (N-Heterocyclic Carbene) catalysts for the asymmetric hydrogenation of indoles highlights the importance of the indole structure in catalysis. acs.org The substituents on the indole ring can be modified to tune the steric and electronic properties of the resulting ligand, which in turn influences the enantioselectivity of the catalyzed reaction. The presence of the chloro and fluoro groups on the 5- and 7-positions of the indole ring offers a unique opportunity to create ligands with distinct properties that could be beneficial in various asymmetric transformations.

Integration into Functional Materials

The unique electronic characteristics of this compound make it an attractive component for the development of advanced functional materials. smolecule.com Its electron-rich π-system, modified by the electron-withdrawing halogen substituents, can be harnessed to create materials with tailored optical and electronic properties. smolecule.com These properties are particularly relevant in the fields of organic electronics and photonics. chemimpex.com

Components of Organic Semiconductors and Optoelectronic Devices

Derivatives of halogenated indoles are being explored for their potential use in organic semiconductors and optoelectronic devices. smolecule.comchemimpex.com The ability to tune the electronic properties of the indole core through halogenation is a key advantage in designing materials for these applications. For example, indole-containing polyaromatic scaffolds, which can be synthesized from indole precursors, have found use in solid-state fluorescent materials and organic semiconductors. pkusz.edu.cn

The incorporation of fluorine atoms into small-molecule non-fullerene electron acceptors has been shown to enhance the performance of organic solar cells. frontiersin.org Fluorination can lead to improved light-harvesting capabilities and favorable blend film morphology, which facilitates exciton (B1674681) dissociation and charge transport. frontiersin.org While not directly mentioning this compound, this research highlights the positive impact of fluorination on the performance of organic electronic materials. The combination of both chlorine and fluorine on the indole ring could offer a synergistic effect, further enhancing the properties of resulting materials. The following table shows the impact of fluorination on the performance of organic solar cells based on different acceptor molecules.

| Acceptor | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Reference |

| BT-IC (non-fluorinated) | 0.93 | 12.27 | 49.0 | 5.63 | frontiersin.org |

| BT-F (monofluorinated) | 0.88 | 16.64 | 49.0 | 7.27 | frontiersin.org |

| BT-2F (difluorinated) | 0.84 | 19.29 | 53.0 | 8.54 | frontiersin.org |

Advanced Polymer and Supramolecular Chemistry Applications

The reactivity of this compound allows for its incorporation into polymers, leading to materials with specific and enhanced properties. Its unique structure can be used to create polymers and coatings with improved chemical stability and resistance to environmental factors, which is particularly important for applications in electronics and protective coatings. The indole nitrogen can also be a site for further functionalization, allowing for the attachment of the indole unit to a polymer backbone.

In the realm of supramolecular chemistry, the indole nucleus can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly of molecules into larger, well-defined structures. The presence of the halogen atoms can influence these interactions, providing a means to control the formation and properties of supramolecular assemblies.

Development of Chemical Probes for Research (non-biological context)

Indole derivatives are valuable as chemical probes in various research contexts, including materials science. The fluorine substituent in fluorinated indoles can enhance their utility as fluorescent probes. chemimpex.com These probes can be used for imaging and sensing applications in non-biological systems. For example, the unique fluorescence properties of these compounds could be exploited to probe local environments within a material or to detect specific analytes. The ability to tune the fluorescence properties by modifying the substituents on the indole ring makes them versatile tools for materials characterization and analysis. smolecule.com

Mechanistic Elucidation of Reactions Involving 5 Chloro 7 Fluoro 1h Indole

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental in determining the rates of chemical reactions and providing insights into the reaction mechanism. For reactions involving indole (B1671886) derivatives, these studies often focus on how substituents on the indole ring affect the reaction rate.

In the context of 5-chloro-7-fluoro-1H-indole, the electron-withdrawing nature of the chlorine and fluorine atoms significantly influences its reactivity. For instance, in nucleophilic substitution reactions, the presence of these halogens can enhance the electrophilic character of the indole ring, potentially leading to faster reaction kinetics. scbt.com

A study on the structure-activity relationships of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators involved the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. nih.gov The reaction progress was monitored, and while specific rate constants were not detailed, the reaction conditions, such as temperature and time, were optimized to ensure the completion of the reaction, which is an indirect application of kinetic understanding. nih.gov

Similarly, in the synthesis of 5-chloro-1H-indole-3-carboxylate, the reaction time was a critical parameter that was controlled to achieve a high yield. mdpi.com This suggests that the kinetics of the reaction were considered in the experimental design.

A general principle observed in the reactions of chlorinated indoles is that they can be less reactive in certain transformations, such as gold-catalyzed deuteration, necessitating higher catalyst loadings. chemrxiv.org This indicates that the chlorine atom at the C5 position can electronically influence the reaction rate.

Table 1: Reaction Conditions for Syntheses Involving Halogenated Indoles

| Compound | Reactants | Catalyst/Reagent | Solvent | Time | Yield | Reference |

| Ethyl 5-chloro-1H-indole-2-carboxylate | 5-chloro-1H-indole-2-carboxylic acid, Ethanol (B145695) | 5% HCl | Ethanol | 18 h | 95% | nih.gov |

| Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate | Ethyl 5-chloro-1H-indole-2-carboxylate | Acetic anhydride (B1165640), AlCl₃ | 1,2-dichloroethane | 1 h | - | nih.gov |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate | Triethylsilane, Trifluoroacetic acid | - | - | - | nih.gov |

| Methyl 5-chloro-1H-indole-3-carboxylate | - | - | - | - | 78% | mdpi.com |

| 2-(5-Chloro-1H-indol-3-yl)-2-methylpropanenitrile | 5-chloro-1H-indole, Acetone (B3395972) cyanohydrin | B(C₆F₅)₃ | MeCN | 15 h | 92% | acs.org |

Isotopic Labeling and Crossover Experiments for Mechanism Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. scripps.edu In the context of indole chemistry, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used isotopes.

A study on gold-catalyzed hydrogen isotope labeling of indoles demonstrated that various substituted indoles, including those with chloro and fluoro groups, can be selectively deuterated. chemrxiv.org For instance, 5-chloroindole (B142107) was shown to be less reactive, requiring a higher catalyst loading for deuteration. chemrxiv.org This method allows for the introduction of a deuterium label at specific positions on the indole ring, which is invaluable for mechanistic studies and as internal standards in analytical chemistry. chemrxiv.orgacs.org

The mechanism of this gold-catalyzed deuteration is proposed to involve the formation of an aurated indole intermediate. chemrxiv.org This intermediate then undergoes a hydrogen/deuterium exchange, leading to the labeled product. chemrxiv.org

While direct isotopic labeling studies specifically on this compound are not extensively documented in the provided results, the principles from studies on similar halogenated indoles are applicable. For example, the synthesis of 5-fluoroindole-5-¹³C highlights a retrosynthetic approach that could be adapted for the synthesis of isotopically labeled this compound. diva-portal.org

Crossover experiments, where two similar but isotopically distinct reactants are used, can help determine whether a reaction is intramolecular or intermolecular. Although no specific crossover experiments involving this compound were found, this technique remains a vital tool in mechanistic organic chemistry.

Table 2: Examples of Isotopic Labeling in Indole Derivatives

| Labeled Compound | Isotope | Labeling Method | Application | Reference |

| Deuterated Indoles | Deuterium | Gold-catalyzed hydrogen isotope exchange | Mechanistic studies, Internal standards | chemrxiv.org |

| 5-fluoroindole-5-¹³C | Carbon-13 | Fischer indole synthesis | ¹⁹F NMR spectroscopy | diva-portal.org |

| Deuterated pharmaceuticals | Deuterium | Cesium amide catalyzed HIE with D₂ gas | Synthesis of highly deuterated compounds | researchgate.net |

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time observation of a chemical reaction, providing direct evidence for the formation and consumption of intermediates.